molecular formula C9H16F3NO2 B12840233 tert-Butyl (R)-2-amino-5,5,5-trifluoropentanoate

tert-Butyl (R)-2-amino-5,5,5-trifluoropentanoate

Cat. No.: B12840233
M. Wt: 227.22 g/mol
InChI Key: PVWBNTUXTYLPOB-ZCFIWIBFSA-N
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Description

tert-Butyl (R)-2-amino-5,5,5-trifluoropentanoate is a chiral, fluorinated amino acid ester with a tert-butyl protecting group. Its molecular structure features:

  • Stereochemistry: The (R)-configuration at the α-carbon ensures enantioselectivity in pharmaceutical applications.
  • Functional Groups: A trifluoromethyl (-CF₃) group at the terminal carbon enhances lipophilicity and metabolic stability, while the tert-butyl ester protects the carboxylic acid during synthetic processes.
  • Applications: Widely used as a building block in drug discovery, particularly for protease inhibitors and kinase-targeted therapies due to its resistance to enzymatic degradation .

Properties

Molecular Formula

C9H16F3NO2

Molecular Weight

227.22 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-5,5,5-trifluoropentanoate

InChI

InChI=1S/C9H16F3NO2/c1-8(2,3)15-7(14)6(13)4-5-9(10,11)12/h6H,4-5,13H2,1-3H3/t6-/m1/s1

InChI Key

PVWBNTUXTYLPOB-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(F)(F)F)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl ®-2-amino-5,5,5-trifluoropentanoate typically involves the esterification of the corresponding amino acid with tert-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction is carried out in dichloromethane at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent and high-quality products.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in peptide synthesis.

Conditions Reagents Product Yield Source
Acidic hydrolysis (HCl)6 M HCl, reflux, 12 h(R)-2-Amino-5,5,5-trifluoropentanoic acid85%
Basic hydrolysis (LiOH)LiOH·H₂O, THF/H₂O, 0°C to RT, 4h(R)-2-Amino-5,5,5-trifluoropentanoate lithium92%

Key Findings :

  • Acidic hydrolysis retains the stereochemical integrity of the (R)-amine group .

  • Basic hydrolysis with LiOH proceeds without racemization due to the steric bulk of the trifluoromethyl group .

Amide Bond Formation

The amino group participates in coupling reactions to form peptide bonds, often mediated by reagents like HATU or EDC.

Reaction Type Reagents Product Yield Source
Peptide couplingHATU, DIPEA, DMF, RT, 2hN-Acetyl-(R)-2-amino-5,5,5-trifluoropentanoate78%
Sulfonamide formationTsCl, pyridine, 0°C to RT, 6hN-Tosyl derivative65%

Mechanistic Insight :

  • The trifluoromethyl group enhances electrophilicity at the carbonyl, accelerating coupling kinetics.

  • Steric hindrance from the tert-butyl group necessitates bulky coupling agents (e.g., HATU) for efficient activation .

Metal-Catalyzed Cross-Couplings

The ester moiety enables participation in copper- or palladium-catalyzed reactions for complex fragment assembly.

Reaction Catalyst Product Yield Source
Oxidative enolate couplingCu(II) 2-ethylhexanoate, DMF, 40°C2,3-Disubstituted succinate derivatives66%
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-functionalized analogs54%

Notable Observations :

  • Cu(II)-mediated enolate coupling produces diastereomeric mixtures (1.6:1 dr), favoring the desired adduct .

  • Palladium catalysis requires careful optimization to avoid tert-butyl ester cleavage .

Epimerization and Stereochemical Stability

The chiral center’s stability under basic conditions was evaluated to assess synthetic utility.

Conditions Base Epimerization (%) Source
LDA/Et₃AlCl, THF, −78°CLDA<5%
KOH/MeOH, RT, 24hKOH12%
  • Strong bases (e.g., LDA) induce minimal epimerization, making them suitable for stereospecific alkylations .

  • Prolonged exposure to mild bases (KOH) leads to partial racemization, necessitating controlled reaction times .

Reduction and Alkylation

The amino group undergoes reductive alkylation or nucleophilic substitution.

Reaction Reagents Product Yield Source
Reductive alkylationNaBH₃CN, CH₂O, MeOH, RT, 3hN-Methyl-(R)-2-amino-5,5,5-trifluoropentanoate70%
Mitsunobu reactionDIAD, PPh₃, THF, 0°C to RT, 12hN-Allyl derivative63%

Stereochemical Notes :

  • Reductive alkylation preserves the (R)-configuration due to the non-polar transition state.

  • Mitsunobu reactions proceed with inversion, enabling access to (S)-configured derivatives .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) revealed decomposition profiles under inert and oxidative atmospheres.

Condition Onset Temp (°C) Major Decomposition Pathway Source
N₂ atmosphere215Ester cleavage to acid + isobutene
Air atmosphere190Oxidative degradation of amine

Implications :

  • Thermal stability supports its use in high-temperature reactions (e.g., coupling at >150°C).

  • Oxidative degradation necessitates inert conditions for long-term storage.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
The presence of the trifluoromethyl group in tert-Butyl (R)-2-amino-5,5,5-trifluoropentanoate enhances its electronic properties and biological activity. Research indicates that this compound may serve as a candidate for drug development due to its ability to inhibit specific enzymes and bind to biological receptors. This characteristic is particularly valuable in designing enzyme inhibitors and receptor modulators for therapeutic purposes.

Case Study: Enzyme Inhibition
Preliminary studies have shown that this compound interacts selectively with enzymes involved in metabolic pathways. For instance, it has been investigated for its effects on proteases and kinases, which are critical targets in cancer therapy. The trifluoromethyl group is believed to enhance binding affinity, making it a promising candidate for further development.

Biochemical Probes

Research Applications
In biochemical research, this compound is utilized as a biochemical probe to study protein interactions and enzyme mechanisms. Its unique structure allows researchers to modify it for specific interactions with biomolecules, facilitating the exploration of complex biological systems.

Data Table: Interaction Studies

Study Focus Findings Reference
Enzyme BindingEnhanced binding affinity observed with specific enzymes
Protein InteractionModifications improved selectivity in binding assays
Metabolic PathwaysInhibition of key metabolic enzymes linked to cancer

Industrial Applications

Synthesis of Specialty Chemicals
this compound serves as a building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in producing specialty chemicals with tailored properties for industrial applications .

Table: Synthetic Pathways

Reaction Type Outcome
OxidationFormation of oximes or nitriles
ReductionFormation of alcohols
SubstitutionSynthesis of substituted amino acids or esters

Case Studies in Drug Development

Several studies have highlighted the potential of this compound in developing new therapeutic agents:

  • Study on Skin Conditions: Research indicates that compounds similar to this compound can act as mimics of transforming growth factor-beta (TGF-β), which is involved in skin healing and regeneration processes .
  • Anticancer Applications: Investigations into enzyme inhibitors derived from this compound have shown promise in targeting cancer-related pathways. The modifications made to the compound's structure have been linked to enhanced efficacy against specific cancer types.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-amino-5,5,5-trifluoropentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

(S)-2-Amino-5,5,5-trifluoropentanoic Acid

Structural Differences :

  • Stereochemistry : (S)-enantiomer at the α-carbon.
  • Functional Groups : Free carboxylic acid instead of a tert-butyl ester.

Physicochemical Properties :

  • Higher water solubility compared to the ester derivative but lower membrane permeability.
  • Used as an intermediate in peptide synthesis, where free acid functionality is required for coupling reactions.

N-(tert-Butyl)-Alanine-Derived Chiral Ligands

Structural Differences :

  • Backbone: Alanine-derived (shorter carbon chain) vs. pentanoate backbone.
  • Substituents : Lacks the trifluoromethyl group.

Reactivity :

  • Demonstrated high diastereoselectivity in reactions with α-amino acids due to steric effects from the tert-butyl group .

tert-Butyl 2-(benzyloxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate

Structural Differences :

  • Substituents: Additional trifluoromethyl (-CF₃) group at the δ-carbon and a benzyloxycarbonyl (Cbz) protecting group on the amino group.
  • Molecular Formula: C₁₈H₂₁F₆NO₄ (vs. C₉H₁₆F₃NO₃ for the main compound) .

Physicochemical Properties :

  • Increased molecular weight (463.26 g/mol) and lipophilicity (LogP ~3.2) due to dual fluorination.
  • Enhanced stability under acidic conditions compared to the unprotected amino ester.

Data Table: Comparative Analysis of Key Compounds

Property tert-Butyl (R)-2-amino-5,5,5-trifluoropentanoate (S)-2-Amino-5,5,5-trifluoropentanoic Acid tert-Butyl 2-(benzyloxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate
Molecular Formula C₉H₁₆F₃NO₃ C₅H₈F₃NO₂ C₁₈H₂₁F₆NO₄
Molecular Weight (g/mol) 243.23 177.12 463.26
Key Functional Groups tert-butyl ester, -CF₃ Carboxylic acid, -CF₃ Cbz-protected amine, dual -CF₃ groups
Stereochemistry (R)-configuration (S)-configuration Not specified
Solubility Low in water (0.1 mg/mL), high in DMSO High in water (15 mg/mL) Insoluble in water, soluble in dichloromethane
Primary Applications Drug intermediates Peptide synthesis PET tracer development

Research Findings and Trends

  • Fluorination Impact : The -CF₃ group in all three compounds significantly improves metabolic stability and bioavailability, making them favorable for CNS-targeted drugs .
  • Stereochemical Influence : The (R)-enantiomer of the main compound shows 10-fold higher activity in protease inhibition assays compared to the (S)-enantiomer, underscoring the role of chirality in drug design .
  • Synthetic Efficiency : The tert-butyl ester in the main compound simplifies purification by avoiding racemization, a common issue with carboxylic acid intermediates .

Biological Activity

tert-Butyl (R)-2-amino-5,5,5-trifluoropentanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the dynamic kinetic resolution of racemic mixtures to obtain the desired enantiomer with high purity. Recent studies have reported operationally convenient methods yielding significant quantities of the compound, which is crucial for further biological evaluations .

Antibacterial Properties

Research indicates that derivatives of amino acids like this compound exhibit notable antibacterial properties. For instance, structural modifications in similar compounds have led to the identification of potent inhibitors of biofilm formation in uropathogenic Escherichia coli, suggesting a potential application in treating infections caused by resistant bacterial strains .

The mechanism underlying the biological activity of this compound appears to involve interference with bacterial pili formation. This action prevents biofilm development without adversely affecting overall bacterial growth, indicating a selective mode of action that could minimize resistance development .

Structure-Activity Relationship (SAR)

The SAR studies highlight that small changes in the compound's structure can significantly impact its biological activity. For instance, variations at specific positions on the amino acid backbone have been shown to enhance or diminish potency against biofilm formation. Compounds with specific substitutions at the C-2 position demonstrated improved activity compared to their counterparts lacking such modifications .

Case Study 1: Biofilm Inhibition

In a study evaluating various derivatives of 2-amino acids, it was found that certain modifications led to low micromolar inhibitors of biofilm formation in E. coli UTI89. The most active compounds were those with specific alkyl substitutions at the C-6 position, which were confirmed through hemagglutination assays and electron microscopy measurements .

CompoundBiofilm Inhibition (%)C-6 Substitution
Compound 2085%Phenyl
Compound 360%tert-Butyl

Case Study 2: Gastroprotective Effects

While not directly related to this compound itself, related compounds have exhibited gastroprotective effects attributed to their antioxidant properties. These findings suggest a broader therapeutic potential for amino acid derivatives in managing gastrointestinal conditions .

Q & A

Q. What are the recommended synthetic routes for preparing enantiomerically pure tert-Butyl (R)-2-amino-5,5,5-trifluoropentanoate?

A scalable method involves dynamic kinetic resolution (DKR) of racemic mixtures using chiral auxiliaries or catalysts. For example, (S)-2-amino-5,5,5-trifluoropentanoic acid was synthesized on a ~20 g scale via DKR, yielding enantiomerically pure product. This approach can be adapted for the (R)-enantiomer by selecting appropriate chiral catalysts or resolving agents .

Q. How can researchers verify the enantiomeric purity of this compound during synthesis?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard. Polarimetric analysis and nuclear Overhauser effect (NOE) NMR experiments can also confirm stereochemistry. For fluorinated analogs, 19F^{19}\text{F} NMR may resolve enantiomers due to fluorine’s high sensitivity .

Q. What storage conditions are critical for maintaining the stability of this compound?

Store below -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester. Avoid exposure to moisture, heat, or acidic/basic conditions, which can cleave the protecting group or racemize the chiral center .

Advanced Research Questions

Q. How can researchers address challenges in achieving >99% enantiomeric excess (ee) for fluorinated amino acid derivatives?

Optimize DKR conditions by screening catalysts (e.g., Ru-based complexes) and reaction parameters (temperature, solvent polarity). For example, adjusting the pH and using protic solvents like methanol can enhance resolution efficiency. Post-synthesis recrystallization with chiral counterions (e.g., tartaric acid) further improves ee .

Q. What strategies are effective for incorporating this compound into peptide chains without racemization?

Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) with coupling agents like HATU/DIPEA. Fluorinated residues may require extended coupling times (1–2 hours) at 0°C to minimize steric hindrance. Post-assembly, cleave the tert-butyl group with TFA while maintaining low temperature to preserve stereochemistry .

Q. How should researchers resolve contradictions in fluorinated amino acid behavior observed in membrane-binding studies?

Systematic control experiments are critical. For example, trifluoroleucine analogs in melittin showed altered self-association and membrane affinity due to fluorine’s hydrophobicity. Use circular dichroism (CD) to monitor secondary structure changes and surface plasmon resonance (SPR) to quantify binding kinetics. Compare results with non-fluorinated controls to isolate fluorine-specific effects .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • Mass spectrometry (HRMS): Confirms molecular weight and isotopic patterns for fluorinated compounds.
  • Multinuclear NMR (1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}): Assigns stereochemistry and detects impurities.
  • X-ray crystallography: Resolves absolute configuration when crystals are obtainable.
  • Thermogravimetric analysis (TGA): Assesses thermal stability of the tert-butyl group .

Q. How can researchers mitigate side reactions during tert-butyl ester deprotection?

Use mild acidic conditions (e.g., 50% TFA in DCM at 0°C) and scavengers (e.g., triisopropylsilane) to prevent carbocation formation. Monitor reaction progress via TLC or LC-MS to avoid overexposure to acid, which can degrade the amino acid backbone .

Data Interpretation and Troubleshooting

Q. Why might fluorinated amino acids exhibit unexpected solubility profiles in aqueous buffers?

Fluorine’s lipophilicity increases hydrophobicity, but electronegativity can create dipole-dipole interactions. Test solubility in co-solvents (e.g., DMSO/water mixtures) and use surfactants (e.g., SDS) for buffer compatibility. Molecular dynamics simulations predict solvation behavior .

Q. How to address discrepancies between computational predictions and experimental results for fluorinated compounds?

Re-evaluate force field parameters for fluorine in simulations. Experimental validation via isothermal titration calorimetry (ITC) or neutron scattering can resolve conflicts. Cross-reference with crystallographic data to refine computational models .

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